![molecular formula C24H30N2O3 B5054955 N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5054955.png)
N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a derivative of vigabatrin, an antiepileptic drug. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用機序
The mechanism of action of N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is based on its inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA, this compound enhances GABAergic neurotransmission, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a reduction in neuronal excitability and seizure activity. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, the use of this compound in lab experiments is limited by its potential toxicity and side effects. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide. One area of interest is the development of this compound as a therapeutic agent for epilepsy, addiction, and anxiety. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects. Finally, the development of new and more potent GABA transaminase inhibitors could lead to the discovery of novel therapeutic agents for various neurological disorders.
合成法
N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide can be synthesized by reacting 4-methoxy-2-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. The amide is then reacted with 1-(4-methylbenzyl)-4-piperidinol to form the desired product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17-3-5-18(6-4-17)16-26-13-11-20(12-14-26)29-23-15-21(28-2)9-10-22(23)24(27)25-19-7-8-19/h3-6,9-10,15,19-20H,7-8,11-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQFHWRYJSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)
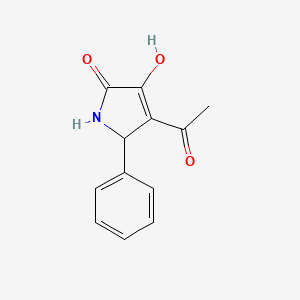
![3-bromo-N-{[(4-bromophenyl)amino]carbonyl}propanamide](/img/structure/B5054878.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)
![2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5054899.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5054905.png)
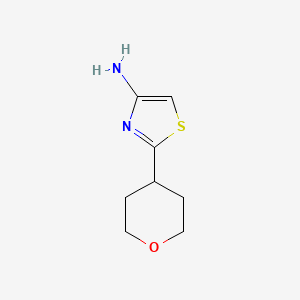
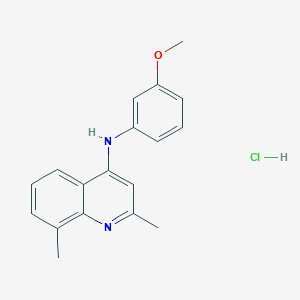
![4'-(2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5054916.png)
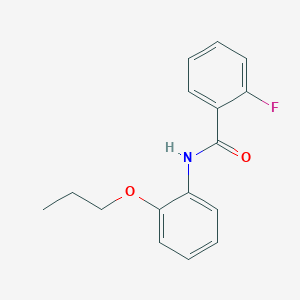
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5054932.png)
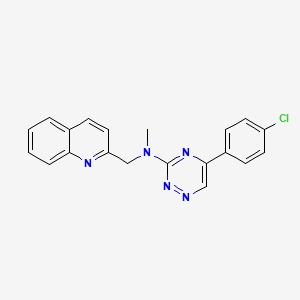
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5054936.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
